Dimethyl sebacate

Catalog No.
S542895
CAS No.
106-79-6
M.F
C12H22O4
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sebacate

CAS Number

106-79-6

Product Name

Dimethyl sebacate

IUPAC Name

dimethyl decanedioate

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3

InChI Key

ALOUNLDAKADEEB-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCCC(=O)OC

Solubility

Soluble in DMSO

Synonyms

Sebacic acid dimethyl ester; Dimethyl sebacate; Decanedioic acid, 1,10-dimethyl ester; Decanedioic acid, dimethyl ester; Dimethyl sebacate; Sebacic acid, dimethyl ester (8CI).

Canonical SMILES

COC(=O)CCCCCCCCC(=O)OC

Description

The exact mass of the compound Dimethyl sebacate is 230.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9415. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery Systems

  • Biocompatible Scaffolding: DMS shows promise in creating biocompatible scaffolds for tissue engineering. Its biodegradability and slow degradation rate allow for controlled cell growth and potential use in regenerative medicine applications. Source: Li et al., 2010:
  • Controlled Release Properties: DMS can be used as a matrix material for drug delivery systems. Its controlled degradation rate allows for sustained and targeted drug release, improving therapeutic efficacy. Source: Fredersdorf et al., 2013: https://pubmed.ncbi.nlm.nih. gov/23933700/

Material Science Research

  • Biodegradable Polymers: Research is ongoing to develop new biodegradable polymers using DMS as a building block. These polymers have potential applications in packaging materials, implants, and other areas where biodegradability is crucial. Source: Liu et al., 2012
  • Plasticizer Properties: DMS can act as a plasticizer, improving the flexibility and processability of various polymers. This makes it a valuable research tool for developing new materials with desired mechanical properties. Source: Singh et al., 2010

Dimethyl sebacate is an organic compound with the molecular formula C₁₂H₂₂O₄, commonly referred to as dimethyl decanedioate. It is a colorless, oily liquid that is soluble in organic solvents and has a characteristic sweet odor. This compound is primarily used as a plasticizer and solvent in various industrial applications. It can also serve as an intermediate in the synthesis of other organic compounds, including light stabilizers and lubricants .

DMS does not have a well-defined mechanism of action in scientific research due to its limited use in that field.

Safety Concerns:

DMS is considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact. It is also slightly flammable [].

Precautionary Measures:

  • Wear gloves, safety glasses, and protective clothing when handling DMS.
  • Ensure proper ventilation when working with DMS.
  • Follow safe laboratory practices.
Typical of esters:

  • Esterification: The primary reaction involves the esterification of sebacic acid with methanol, catalyzed by solid acids or concentrated sulfuric acid. This reaction produces dimethyl sebacate and water.
  • Transesterification: Dimethyl sebacate can react with alcohols (e.g., 2-ethylhexanol) to form bis(2-ethylhexyl)sebacate, which is used in lubricants .
  • Hydrolysis: Under acidic or basic conditions, dimethyl sebacate can hydrolyze back into sebacic acid and methanol.

Dimethyl sebacate is synthesized primarily through the esterification of sebacic acid with methanol. The process typically involves:

  • Preparation: Mixing sebacic acid and methanol in a molar ratio of approximately 1:0.9 to 1.2.
  • Catalysis: Adding solid catalysts (e.g., silica-alumina) or using concentrated sulfuric acid.
  • Esterification Reaction: Heating the mixture to facilitate the reaction over several hours, followed by distillation to purify the product .

This method has been optimized to improve efficiency and reduce costs compared to older methods that utilized liquid catalysts.

Dimethyl sebacate has a wide range of applications:

  • Plasticizer: It is extensively used in plastics and polymers to enhance flexibility and durability.
  • Solvent: Serves as a solvent for resins, rubbers, and cellulose derivatives.
  • Intermediate: Utilized in the synthesis of other chemicals, including light stabilizers for plastics and lubricants for industrial applications .
  • Cosmetics: Sometimes included in formulations for its emollient properties.

While specific interaction studies focusing on dimethyl sebacate are scarce, its role as a plasticizer suggests potential interactions with various polymer matrices. Its compatibility with different resins indicates that it can effectively modify physical properties without significantly altering chemical stability . Further studies would be beneficial to fully understand its interactions at the molecular level.

Several compounds share structural similarities with dimethyl sebacate, each possessing unique properties:

Compound NameMolecular FormulaKey Characteristics
Diethyl sebacateC₁₄H₂₆O₄Similar plasticizing properties; ethyl group instead of methyl.
Dimethyl adipateC₈H₁₄O₄Shorter carbon chain; used similarly as a plasticizer but has different thermal properties.
Dimethyl succinateC₆H₁₀O₄Even shorter carbon chain; often used in food industry applications.
Bis(2-ethylhexyl)sebacateC₂₀H₃₈O₄Derived from dimethyl sebacate; used specifically in lubricants.

Dimethyl sebacate stands out due to its longer carbon chain compared to adipates and succinates, which contributes to its unique plasticizing capabilities and solvent properties.

Dimethyl sebacate (DMS) is a diester of sebacic acid, systematically named dimethyl decanedioate according to IUPAC nomenclature. Its molecular formula, $$ \text{C}{12}\text{H}{22}\text{O}_4 $$, reflects a structure comprising two methyl groups esterified to the terminal carboxyl groups of decanedioic acid. The compound is identified by its CAS registry number, 106-79-6, and EC number 203-431-4.

Table 1: Key Identifiers of Dimethyl Sebacate

PropertyValue
IUPAC Namedimethyl decanedioate
Molecular Formula$$ \text{C}{12}\text{H}{22}\text{O}_4 $$
Molecular Weight230.30 g/mol
CAS Number106-79-6
Common SynonymsSebacic acid dimethyl ester, Dimethyl decane-1,10-dioate, Methyl sebacate

The compound’s synonyms span industrial and academic contexts, including NSC 9415 (National Service Center identifier) and MFCD00008472 (MDL number).

Historical Context in Industrial Chemistry

Dimethyl sebacate emerged as a critical intermediate in the mid-20th century, driven by the demand for plasticizers and synthetic lubricants. Its production is historically tied to castor oil, a renewable resource rich in ricinoleic acid. Early industrial processes involved alkaline pyrolysis of castor oil derivatives to yield sebacic acid, which was subsequently esterified with methanol.

By the 1970s, advancements in electrochemical synthesis enabled alternative routes, such as the oxidation of adipic acid derivatives, enhancing production efficiency. For instance, Asahi Chemical Industry pioneered the electro-oxidation of monomethyl adipate to synthesize dimethyl sebacate, a method later adopted by BASF. Today, DMS remains integral to green chemistry initiatives due to its biogenic origin and compatibility with sustainable manufacturing.

Significance in Organic Synthesis

Dimethyl sebacate serves as a versatile building block in organic chemistry. Its bifunctional ester groups facilitate transesterification and polycondensation reactions, critical for synthesizing high-performance polymers. Key applications include:

  • Plasticizers: DMS enhances the flexibility of nitrocellulose, polyvinyl chloride (PVC), and synthetic rubbers.
  • Light Stabilizers: As a precursor to hindered amine light stabilizers (HALS), it mitigates UV degradation in polymers.
  • Lubricants: Transesterification with 2-ethylhexanol produces bis(2-ethylhexyl)sebacate, a low-temperature lubricant for engines.

Table 2: Synthetic Applications of Dimethyl Sebacate

ApplicationReaction TypeProduct
Polymer SynthesisPolycondensationAliphatic polyesters (e.g., nylon 610)
Plasticizer ProductionTransesterificationDioctyl sebacate
Stabilizer ManufacturingAminolysisHindered amine light stabilizers

Basic Structural Characteristics and Classification

Dimethyl sebacate belongs to the fatty acid methyl ester family, characterized by a linear aliphatic chain ($$ \text{CH}2 $$)$$8$$ flanked by two methoxycarbonyl groups. The compound exhibits:

  • Molecular Symmetry: The ester groups at C1 and C10 confer structural uniformity, influencing its crystalline behavior.
  • Physical Properties:
    • Melting Point: 26–31°C (varies with purity).
    • Boiling Point: 158°C at 10 mmHg.
    • Solubility: Miscible in ethanol, acetone, and ether; insoluble in water.

The ester’s low viscosity (4 centistokes at 35°C) and thermal stability make it suitable for high-performance lubricants and polymer processing. Its classification as a biodegradable plasticizer further underscores its relevance in sustainable material science.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Exact Mass

230.1518

Appearance

Solid powder

Melting Point

38.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G87745M355

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 166 of 175 companies (only ~ 5.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

106-79-6

Wikipedia

Dimethyl sebacate

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

General Manufacturing Information

All other basic organic chemical manufacturing
Decanedioic acid, 1,10-dimethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Ma HF, Liu B, Zhang GY, Shi RB, Ma CH, Yu MM. [GC-MS analysis of the fatty components of pollen Typhae before and after being carbonized]. Zhongguo Zhong Yao Za Zhi. 2006 Feb;31(3):200-2. Chinese. PubMed PMID: 16572997.
2: Gosteva LI, Fedonina VF. [Determination of sebacic acid dimethyl ester in natural and sewage waters by the gas-chromatographic method]. Gig Sanit. 1984 Jan;(1):51. Russian. PubMed PMID: 6706161.

Explore Compound Types